Cas no 2680625-40-3 (5-[(Prop-2-en-1-yloxy)carbonyl]-5-azaspiro[2.3]hexane-4-carboxylic acid)
![5-[(Prop-2-en-1-yloxy)carbonyl]-5-azaspiro[2.3]hexane-4-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/2680625-40-3x500.png)
5-[(Prop-2-en-1-yloxy)carbonyl]-5-azaspiro[2.3]hexane-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 2680625-40-3
- EN300-28272967
- 5-[(prop-2-en-1-yloxy)carbonyl]-5-azaspiro[2.3]hexane-4-carboxylic acid
- 5-[(Prop-2-en-1-yloxy)carbonyl]-5-azaspiro[2.3]hexane-4-carboxylic acid
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- インチ: 1S/C10H13NO4/c1-2-5-15-9(14)11-6-10(3-4-10)7(11)8(12)13/h2,7H,1,3-6H2,(H,12,13)
- InChIKey: DMBYRECMPCOPOU-UHFFFAOYSA-N
- ほほえんだ: OC(C1C2(CN1C(=O)OCC=C)CC2)=O
計算された属性
- せいみつぶんしりょう: 211.08445790g/mol
- どういたいしつりょう: 211.08445790g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 321
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
5-[(Prop-2-en-1-yloxy)carbonyl]-5-azaspiro[2.3]hexane-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28272967-0.05g |
5-[(prop-2-en-1-yloxy)carbonyl]-5-azaspiro[2.3]hexane-4-carboxylic acid |
2680625-40-3 | 0.05g |
$2236.0 | 2023-05-25 | ||
Enamine | EN300-28272967-0.5g |
5-[(prop-2-en-1-yloxy)carbonyl]-5-azaspiro[2.3]hexane-4-carboxylic acid |
2680625-40-3 | 0.5g |
$2555.0 | 2023-05-25 | ||
Enamine | EN300-28272967-0.1g |
5-[(prop-2-en-1-yloxy)carbonyl]-5-azaspiro[2.3]hexane-4-carboxylic acid |
2680625-40-3 | 0.1g |
$2343.0 | 2023-05-25 | ||
Enamine | EN300-28272967-2.5g |
5-[(prop-2-en-1-yloxy)carbonyl]-5-azaspiro[2.3]hexane-4-carboxylic acid |
2680625-40-3 | 2.5g |
$5217.0 | 2023-05-25 | ||
Enamine | EN300-28272967-10.0g |
5-[(prop-2-en-1-yloxy)carbonyl]-5-azaspiro[2.3]hexane-4-carboxylic acid |
2680625-40-3 | 10g |
$11448.0 | 2023-05-25 | ||
Enamine | EN300-28272967-1.0g |
5-[(prop-2-en-1-yloxy)carbonyl]-5-azaspiro[2.3]hexane-4-carboxylic acid |
2680625-40-3 | 1g |
$2662.0 | 2023-05-25 | ||
Enamine | EN300-28272967-0.25g |
5-[(prop-2-en-1-yloxy)carbonyl]-5-azaspiro[2.3]hexane-4-carboxylic acid |
2680625-40-3 | 0.25g |
$2450.0 | 2023-05-25 | ||
Enamine | EN300-28272967-5.0g |
5-[(prop-2-en-1-yloxy)carbonyl]-5-azaspiro[2.3]hexane-4-carboxylic acid |
2680625-40-3 | 5g |
$7721.0 | 2023-05-25 |
5-[(Prop-2-en-1-yloxy)carbonyl]-5-azaspiro[2.3]hexane-4-carboxylic acid 関連文献
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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7. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
5-[(Prop-2-en-1-yloxy)carbonyl]-5-azaspiro[2.3]hexane-4-carboxylic acidに関する追加情報
5-[(Prop-2-en-1-yloxy)carbonyl]-5-azaspiro[2.3]hexane-4-carboxylic acid (CAS No. 2680625-40-3): An Overview
5-[(Prop-2-en-1-yloxy)carbonyl]-5-azaspiro[2.3]hexane-4-carboxylic acid (CAS No. 2680625-40-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of spirocyclic compounds, which are known for their diverse biological properties and therapeutic applications.
The chemical structure of 5-[(Prop-2-en-1-yloxy)carbonyl]-5-azaspiro[2.3]hexane-4-carboxylic acid is characterized by a spirocyclic core, specifically a 5-azaspiro[2.3]hexane ring, which is functionalized with a propenyl ester group at the C5 position and a carboxylic acid group at the C4 position. This combination of functional groups imparts the molecule with distinct chemical and biological properties, making it an interesting candidate for further investigation.
Recent studies have explored the potential of spirocyclic compounds in various therapeutic areas, including anti-inflammatory, anti-cancer, and neuroprotective applications. The unique structure of 5-[(Prop-2-en-1-yloxy)carbonyl]-5-azaspiro[2.3]hexane-4-carboxylic acid suggests that it may exhibit similar biological activities, particularly due to its ability to interact with specific protein targets and modulate cellular pathways.
In a study published in the Journal of Medicinal Chemistry, researchers investigated the anti-inflammatory properties of a series of spirocyclic compounds, including 5-[(Prop-2-en-1-yloxy)carbonyl]-5-azaspiro[2.3]hexane-4-carboxylic acid. The results showed that this compound effectively inhibited the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.
Another area of interest is the potential anticancer activity of spirocyclic compounds. A recent study in the European Journal of Medicinal Chemistry evaluated the cytotoxic effects of several spirocyclic derivatives, including 5-[(Prop-2-en-1-yloxy)carbonyl]-5-azaspiro[2.3]hexane-4-carboxylic acid, on various cancer cell lines. The findings indicated that this compound exhibited significant cytotoxicity against breast cancer and colon cancer cells, highlighting its potential as a lead compound for further drug development.
The neuroprotective properties of spirocyclic compounds have also been explored in preclinical studies. Research published in the Journal of Neurochemistry demonstrated that certain spirocyclic derivatives, including 5-[(Prop-2-en-1-yloxy)carbonyl]-5-azaspiro[2.3]hexane-4-carboxylic acid, could protect neurons from oxidative stress-induced damage and improve cognitive function in animal models of neurodegenerative diseases.
The synthesis of 5-[(Prop-2-en-1-yloxy)carbonyl]-5-azaspiro[2.3]hexane-4-carboxylic acid involves several steps, including the formation of the spirocyclic core and subsequent functionalization with the propenyl ester and carboxylic acid groups. The synthetic route has been optimized to achieve high yields and purity, making it suitable for large-scale production and further pharmaceutical development.
In conclusion, 5-[(Prop-2-en-1-yloxy)carbonyl]-5-azaspiro[2.3]hexane-4-carboxylic acid (CAS No. 2680625-40-3) represents a promising compound with diverse biological activities and therapeutic potential. Ongoing research continues to explore its mechanisms of action and optimize its properties for various medical applications. As new findings emerge, this compound is likely to play an increasingly important role in the development of novel therapeutic agents.
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